molecular formula C8H4BrN3 B12336338 8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B12336338
M. Wt: 222.04 g/mol
InChI Key: UVZIWQMDKUZRPL-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 8th position and a cyano group at the 3rd position.

Preparation Methods

The synthesis of 8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes a one-pot tandem cyclization/bromination process. The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant. The cyclization to form the imidazo-pyridine ring is promoted by the subsequent bromination .

Chemical Reactions Analysis

8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include TBHP, iodine, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-7-2-1-3-12-6(4-10)5-11-8(7)12/h1-3,5H

InChI Key

UVZIWQMDKUZRPL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)C#N

Origin of Product

United States

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